Nigrosin-OG13 antimicrobial peptide
Description
Nigrocin-OG13 is a member of the nigrocin-OG family of antimicrobial peptides (AMPs) derived from the skin secretions of the odorous frog Odorrana grahami. These peptides are characterized by their broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa . Structurally, nigrocin-OG13 is hypothesized to adopt an α-helical conformation, a common motif among AMPs that facilitates membrane disruption via pore formation or carpet mechanisms . Its functional significance lies in its synergistic interactions with other peptides, such as odorranain-K1 and nigrocin-OG21, which enhance its antimicrobial potency in combinatorial assays .

Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLLSGILGAGKHIVCGLSGLR |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Attributes
The structural and functional diversity of AMPs directly influences their antimicrobial efficacy. Below is a comparative overview of nigrocin-OG13 with other AMPs:
Key Observations :
- Nigrocin-OG13 exhibits moderate MIC values compared to LL-37 and polyphemusin but demonstrates unique synergism, a feature less commonly reported in other AMPs.
- Scorpion venom analogs (e.g., stigmurin) show higher MICs but greater stability due to disulfide bonds, whereas nigrocin-OG13 relies on helical flexibility for activity .
Synergistic Interactions
Synergy is a hallmark of nigrocin-OG13, as evidenced by its enhanced efficacy when combined with other peptides (Table V from ):
| Combination | Pathogen | Fold Reduction in MIC |
|---|---|---|
| Nigrocin-OG13 + Odorranain-K1 | E. coli | 4× |
| Nigrocin-OG13 + Nigrocin-OG21 | S. aureus | 8× |
Mechanism-Specific Comparisons
- Membrane Disruption vs. Intracellular Targets : Nigrocin-OG13 primarily disrupts microbial membranes, similar to LL-37 and polyphemusin. In contrast, hybrid peptides like LHP7 inhibit cell wall biosynthesis by targeting lipid II, akin to nisin .
- Immunomodulation: Unlike LL-37, which modulates host immune responses , nigrocin-OG13’s role in immunomodulation remains unstudied, highlighting a research gap.
Toxicity and Selectivity
Non-amphipathic cationic peptides, such as those described by Burrows et al., show reduced toxicity but lower potency against fungi , underscoring nigrocin-OG13’s balanced efficacy-toxicity profile.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary and most common method for preparing antimicrobial peptides like Nigrosin-OG13 is solid-phase peptide synthesis (SPPS) . This technique enables the stepwise assembly of amino acids into the desired peptide sequence anchored on a resin.
-
- The peptide chain is elongated by successive cycles of amino acid coupling and deprotection.
- Typically, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed due to its mild deprotection conditions and compatibility with sensitive residues.
- After chain assembly, the peptide is cleaved from the resin using acidolytic cleavage (e.g., trifluoroacetic acid-based cocktails).
-
- High control over sequence fidelity.
- Suitable for peptides up to 50 amino acids or more.
- Allows incorporation of non-natural amino acids and modifications.
-
- Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >97% purity.
- Analytical HPLC and mass spectrometry confirm purity and correct molecular weight.
This approach is consistent with the synthesis of Nigrosin-OG13, as suppliers like Creative Peptides and BOC Sciences provide peptides synthesized with >97-98% purity, indicating rigorous SPPS and purification protocols.
Enzymatic Fragmentation and Chemical Modification
For certain antimicrobial peptides derived from larger precursors (e.g., nisin), enzymatic digestion followed by chemical modification is utilized:
-
- Proteases like trypsin cleave precursor peptides to isolate active fragments.
- The reaction is monitored by HPLC to ensure completeness.
-
- Isolated fragments can be conjugated with functional groups (e.g., azidopropylamine) to facilitate further ligation or improve solubility.
- Coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases like DIPEA are used.
-
- Preparative HPLC and lyophilization yield pure modified peptides.
This approach is detailed in the synthesis of nisin-peptoid hybrids and may inform preparation of peptides like Nigrosin-OG13 if modifications are needed.
Quality Control and Characterization
After synthesis, peptides undergo rigorous quality control:
| Parameter | Method | Purpose |
|---|---|---|
| Purity | RP-HPLC | Confirm >97-98% purity |
| Molecular Weight | Mass Spectrometry (MALDI-TOF) | Confirm correct peptide mass |
| Sequence Verification | Edman Degradation or MS/MS | Confirm amino acid sequence |
| Structural Integrity | Circular Dichroism (CD) | Assess secondary structure |
| Antimicrobial Activity | MIC Assays | Confirm biological activity |
These analyses ensure that Nigrosin-OG13 meets stringent standards for research and therapeutic use.
Research Findings Relevant to Preparation
Summary Table: Preparation Methods Comparison
Q & A
Q. How can researchers design experiments to evaluate the antimicrobial activity of Nigrosin-OG13 while minimizing batch-to-batch variability in peptide synthesis?
- Methodological Answer: To address batch variability, researchers should request peptide content analysis (e.g., mass spectrometry, HPLC) to quantify purity and salt content, particularly if trifluoroacetic acid (TFA) residues are a concern for cell-based assays. For functional consistency, pre-test each batch using a standardized minimal inhibitory concentration (MIC) assay against reference bacterial strains. Protocols for reagent preparation and assay conditions (e.g., pH, temperature) should follow strict SOPs to reduce variability .
Q. What computational tools and databases are recommended for analyzing Nigrosin-OG13’s sequence-structure-activity relationships?
- Methodological Answer: Use the Antimicrobial Peptide Database (APD) to compare Nigrosin-OG13 against peptides with similar sequences, net charge (+2 to +9), and hydrophobic ratios (30–60%). Structural modeling tools like PyMOL or I-TASSER can predict secondary structures (α-helix, β-sheet) based on Protein Data Bank (PDB) templates (e.g., 2K6O for α-helical LL-37). Validate predictions using circular dichroism (CD) spectroscopy .
Q. How should researchers address contradictory data in antimicrobial efficacy studies (e.g., divergent MIC values across studies)?
- Methodological Answer: Contradictions often arise from differences in bacterial strains, growth media (e.g., cation content affecting peptide binding), or assay formats (broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include control peptides (e.g., polymyxin B) for cross-study comparisons. Statistical tools like ANOVA with post-hoc tests can identify significant variability sources .
Advanced Research Questions
Q. What strategies can optimize Nigrosin-OG13’s stability in physiological conditions (e.g., serum proteases, pH variations)?
- Methodological Answer: To enhance protease resistance, consider D-amino acid substitution or cyclization via disulfide bonds. PEGylation (polyethylene glycol conjugation) at terminal residues can prolong half-life in serum. Test stability using simulated body fluid (SBF) assays and mass spectrometry to track degradation products .
Q. How can machine learning models improve the design of Nigrosin-OG13 derivatives with enhanced specificity?
- Methodological Answer: Train models on datasets like C-PAmP or APD3 using features such as amino acid composition, charge, and hydrophobic moment. Validate predictions with molecular dynamics simulations to assess membrane interaction (e.g., lipid bilayer penetration). Experimental validation via hemolysis assays (e.g., % hemolysis at 50 µg/mL) ensures specificity for microbial vs. mammalian membranes .
Q. What experimental frameworks are critical for translating Nigrosin-OG13 into in vivo models while addressing cytotoxicity?
- Methodological Answer: Conduct tiered toxicity testing: (1) In vitro cytotoxicity (e.g., MTT assays on HEK293 cells), (2) acute toxicity in zebrafish embryos (LC50 determination), and (3) murine infection models with histopathological analysis. Use pharmacokinetic studies (e.g., IV administration with LC-MS/MS quantification) to assess biodistribution and renal clearance .
Data Analysis & Reproducibility
Q. How should researchers statistically analyze synergistic effects between Nigrosin-OG13 and conventional antibiotics?
- Methodological Answer: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤0.5. For high-throughput data, apply Bliss independence or Loewe additivity models. Include replicates (n ≥ 3) and report confidence intervals to account for variability .
Q. What metadata standards are essential for reporting Nigrosin-OG13 experiments in public repositories?
- Methodological Answer: Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines, including synthesis method (solid-phase vs. recombinant), purification steps (e.g., HPLC gradient details), and bioactivity data (e.g., MIC, IC50). Annotate datasets with NEMSIS-compliant identifiers for cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
